molecular formula C21H20N2O3 B15150081 N'-[(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide

N'-[(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide

Cat. No.: B15150081
M. Wt: 348.4 g/mol
InChI Key: WOLXYBHKKYLHRW-UHFFFAOYSA-N
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Description

N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, an acetyl group, and a phenylpropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of naphthalen-1-yloxyacetic acid with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. Common reagents used in this synthesis include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxyacetic acid derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N'-(2-naphthalen-1-yloxyacetyl)-3-phenylpropanehydrazide

InChI

InChI=1S/C21H20N2O3/c24-20(14-13-16-7-2-1-3-8-16)22-23-21(25)15-26-19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,22,24)(H,23,25)

InChI Key

WOLXYBHKKYLHRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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